(3-Aminophenyl)boronic acid sulfate

Übersicht

Beschreibung

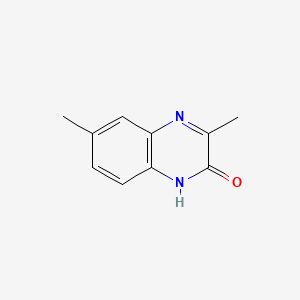

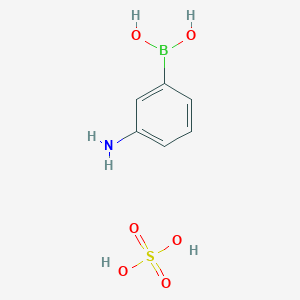

“(3-Aminophenyl)boronic acid sulfate” is a compound with the CAS Number: 280563-63-5 . It has a molecular weight of 235.03 . It is employed as a reagent in the preparation of Suzuki-Miyaura cross-coupling . It is used for Gram-positive antivirulence drugs and inhibitors of Streptococcus agalactiae Stk1 . It is also used in the preparation of a regioisomer of Zaleplon (a sedative), an amphiphilic random glycopolymer, which self-assembles to form nanoparticles, with potential as a glucose-sensitive matrix .

Synthesis Analysis

The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Molecular Structure Analysis

The linear formula of “this compound” is C6H8BNO2.H2O4S . The InChI code is 1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) .Chemical Reactions Analysis

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The compound can also be used in the preparation of phenylboronic acid (PBA) monolayer-modified Au electrode for the voltammetric sensing of uridine and cytidine .Physical and Chemical Properties Analysis

The compound has a molecular weight of 185.98 . It is a powder with a melting point of ≥300 °C .Wissenschaftliche Forschungsanwendungen

Enhanced Tumor Targeting and Penetration

(Jae‐Young Lee, S. Chung, Hyun-Jong Cho, & Dae-Duk Kim, 2015) developed Phenylboronic acid-functionalized nanoparticles for improved cellular uptake in human lung adenocarcinoma cells. These nanoparticles exhibit enhanced tumor targeting and penetration due to the interaction between boronic acid and sialic acid on tumor cells, offering a promising avenue for cancer therapy.

Glucose Sensing

(D. Das, Dong-min Kim, Deog‐Su Park, & Y. Shim, 2011) utilized 3-Aminophenyl boronic acid bonded on a conducting polymer layer for the detection of saccharides, specifically glucose. This probe demonstrated a dynamic range suitable for glucose detection, highlighting the potential for non-enzymatic glucose sensors in medical diagnostics.

Bacteria Detection

(Rodtichoti Wannapob, P. Kanatharana, Warakorn Limbut, et al., 2010) designed an affinity sensor using 3-aminophenylboronic acid for the detection of bacteria. The sensor's ability to bind to diol-groups on bacterial cell walls allows for a rapid and cost-effective method for bacterial analysis in various water types, showcasing a potential tool for environmental monitoring and safety assurance.

Boronic Acid-Catalyzed Reactions

(T. Hashimoto, A. Gálvez, & K. Maruoka, 2015) reported on boronic acid catalysis, highlighting its role in aza-Michael additions. This study demonstrates the versatility of boronic acid in catalyzing highly enantioselective reactions, suggesting applications in synthetic organic chemistry.

Hydrogen Peroxide Sensing

(T. J. Jayeoye & Thitima Rujiralai, 2020) fabricated a nanogel for hydrogen peroxide detection, indicating the role of 3-aminophenyl boronic acid in developing colorimetric probes. This innovation holds promise for applications in clinical diagnostics and biochemical assays.

Safety and Hazards

Zukünftige Richtungen

Due to its ability to selectively bind with diol-compounds, “(3-Aminophenyl)boronic acid sulfate” can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer . This suggests potential future applications in the field of biosensing.

Wirkmechanismus

Target of Action

Boronic acid derivatives are known to selectively bind with diol-containing compounds . This property allows them to interact with various biological targets, particularly saccharides and glycosylated biomolecules .

Mode of Action

(3-Aminophenyl)boronic acid sulfate, like other boronic acid derivatives, is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it forms carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile that can transfer its organic group to a transition metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid group in the compound is transferred from boron to palladium during transmetalation , leading to the formation of new C-C bonds .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The primary result of the action of this compound is the formation of new C-C bonds through Suzuki-Miyaura coupling . This property is widely utilized in organic synthesis, including the synthesis of natural products, materials, polymers, and liquid crystals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically performed under mild and functional group-tolerant conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

(3-Aminophenyl)boronic acid sulfate is known for its ability to selectively bind with diol-compounds . This property makes it useful in the development of sensors for detecting saccharides and glycosylated biomolecules . It can be immobilized on a metal substrate via a self-assembled monolayer .

Cellular Effects

Its ability to bind with diol-containing biomolecules suggests that it may interact with various cellular components and influence cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its ability to bind with diol-containing compounds . This interaction can influence various biochemical reactions, potentially affecting enzyme activity, gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

It is known to be relatively stable under normal conditions, with a melting point of over 300°C .

Metabolic Pathways

Its ability to bind with diol-containing compounds suggests that it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Its solubility in water suggests that it may be readily transported and distributed in aqueous environments .

Eigenschaften

IUPAC Name |

(3-aminophenyl)boronic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVGYYBQCXVVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985112 | |

| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-86-4, 280563-63-5 | |

| Record name | (3-Aminophenyl)boronic acid hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66472-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC87958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 280563-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)